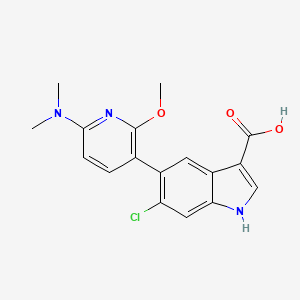

PF-06685249

Description

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-5-[6-(dimethylamino)-2-methoxypyridin-3-yl]-1H-indole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClN3O3/c1-21(2)15-5-4-9(16(20-15)24-3)10-6-11-12(17(22)23)8-19-14(11)7-13(10)18/h4-8,19H,1-3H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJHBRTGGZYSCHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=C(C=C1)C2=C(C=C3C(=C2)C(=CN3)C(=O)O)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of PF-06685249 in Renal Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-06685249 is a potent and orally active allosteric activator of the α1β1γ1 isoform of 5'-adenosine monophosphate-activated protein kinase (AMPK), a critical cellular energy sensor. Research has demonstrated its potential as a therapeutic agent for diabetic nephropathy. In preclinical studies utilizing the ZSF-1 rat model of diabetic kidney disease, this compound has been shown to improve renal function. This document provides a detailed overview of the mechanism of action of this compound in renal cells, compiling available data on its molecular interactions, downstream signaling effects, and methodologies for its evaluation.

Core Mechanism of Action: Allosteric Activation of AMPK

This compound functions as a direct, allosteric activator of AMPK.[1] Unlike indirect activators that modulate the cellular AMP:ATP ratio, this compound binds to a specific site on the AMPK complex, inducing a conformational change that enhances its kinase activity. This activation is highly selective for AMPK heterotrimers containing the β1 subunit.[2] Given that the β1 isoform is predominantly expressed in human and rodent kidneys, this compound offers a targeted approach to modulating renal cellular metabolism and function.[2]

The activation of AMPK by this compound leads to the phosphorylation of numerous downstream targets, initiating a cascade of events aimed at restoring cellular energy homeostasis. In the context of renal cells, particularly in diabetic nephropathy, this activation is thought to counteract the metabolic dysregulation, cellular stress, and pathological signaling that drive disease progression.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Value | AMPK Isoform | Assay Type | Reference |

| EC50 | 12 nM | Recombinant AMPK α1β1γ1 | Not Specified | [1] |

| KD | 14 nM | α1β1γ1-AMPK | Surface Plasmon Resonance (SPR) | [1] |

Table 2: Preclinical Efficacy of this compound in ZSF-1 Rats

| Dosage | Duration | Key Outcomes | Reference |

| 30-100 mg/kg p.o., once daily | 3 or 68 days | Increased pAMPK/tAMPK ratio in renal tissue, Improved renal function |

Signaling Pathways in Renal Cells

The activation of AMPK by this compound in renal cells triggers a multifaceted signaling network that impacts cellular metabolism, inflammation, fibrosis, and oxidative stress.

Metabolic Regulation

Activated AMPK works to restore energy balance by stimulating ATP-producing catabolic pathways while inhibiting ATP-consuming anabolic pathways. In renal cells, this includes:

-

Inhibition of Fatty Acid and Cholesterol Synthesis: AMPK phosphorylates and inactivates key enzymes such as acetyl-CoA carboxylase (ACC) and HMG-CoA reductase.

-

Stimulation of Glucose Uptake and Glycolysis: AMPK can promote the translocation of glucose transporters to the cell membrane.

-

Regulation of Ion Transport: AMPK is a known regulator of various ion transporters in the kidney, coupling transport activity to the metabolic state of the cell.

Anti-inflammatory and Anti-fibrotic Effects

Chronic inflammation and fibrosis are hallmarks of diabetic nephropathy. AMPK activation has been shown to mitigate these processes through:

-

Inhibition of Pro-inflammatory Signaling: AMPK can suppress the activation of pro-inflammatory transcription factors.

-

Reduction of Fibrotic Gene Expression: The activation of AMPK by this compound has been associated with the modulation of pathways involved in renal fibrosis.

Attenuation of Oxidative Stress

Oxidative stress plays a significant role in the pathogenesis of diabetic kidney disease. AMPK activation can enhance the cellular antioxidant defense systems.

Diagram of this compound-Mediated AMPK Signaling in Renal Cells

Caption: this compound allosterically activates AMPK in renal cells, leading to beneficial downstream effects.

Experimental Protocols

While the full, detailed protocols from the primary literature are not available, the following sections outline the general methodologies typically employed in the evaluation of compounds like this compound.

In Vitro AMPK Activation Assay

Objective: To determine the potency and efficacy of this compound in activating recombinant AMPK.

General Procedure:

-

Enzyme and Substrate Preparation: Recombinant human AMPK α1β1γ1 is used. A synthetic peptide substrate (e.g., AMARA) is prepared in a kinase assay buffer.

-

Compound Dilution: this compound is serially diluted to a range of concentrations.

-

Kinase Reaction: The AMPK enzyme, peptide substrate, and this compound are incubated with ATP in the assay buffer.

-

Detection: The phosphorylation of the substrate is quantified. This is often done using a phosphospecific antibody in an ELISA format or by measuring the depletion of ATP using a luminescent assay (e.g., ADP-Glo).

-

Data Analysis: The data are plotted as a dose-response curve to calculate the EC50 value.

Diagram of a Typical In Vitro AMPK Activation Assay Workflow

Caption: A generalized workflow for an in vitro AMPK activation assay.

In Vivo Efficacy Study in ZSF-1 Rats

Objective: To evaluate the effect of this compound on renal function in a model of diabetic nephropathy.

Animal Model: The ZSF-1 (Zucker Diabetic Fatty/Spontaneously Hypertensive Heart Failure F1 Hybrid) rat is a well-established model that develops obesity, hyperglycemia, hypertension, and progressive diabetic nephropathy, mimicking the human condition.

General Procedure:

-

Animal Acclimation and Grouping: Male ZSF-1 rats are acclimated and randomized into vehicle and treatment groups.

-

Dosing: this compound is administered orally, once daily, at specified doses (e.g., 30-100 mg/kg).

-

Monitoring: Body weight, food and water intake, and blood glucose levels are monitored regularly.

-

Urine and Blood Collection: Urine is collected periodically to measure markers of renal function such as proteinuria. Blood samples are collected at the end of the study for analysis of renal function markers.

-

Tissue Collection and Analysis: At the end of the study, kidneys are harvested for histological analysis and to measure the phosphorylation status of AMPK and its downstream targets via Western blotting.

Diagram of the In Vivo Experimental Workflow

Caption: A typical experimental workflow for evaluating this compound in the ZSF-1 rat model.

Conclusion

This compound represents a targeted therapeutic approach for diabetic nephropathy through its selective allosteric activation of the AMPK α1β1γ1 isoform in renal cells. The activation of this central metabolic regulator leads to a cascade of beneficial downstream effects, including the normalization of cellular metabolism, and the attenuation of inflammatory, fibrotic, and oxidative stress pathways. The preclinical data gathered to date in the ZSF-1 rat model strongly support the continued investigation of this compound as a potential treatment for diabetic kidney disease. Further research to fully elucidate the downstream signaling nodes and long-term efficacy will be crucial in its clinical development.

References

The β1-Isoform Selectivity of PF-06685249: A Technical Guide to its Significance and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06685249 has emerged as a potent and selective allosteric activator of the β1-isoform of AMP-activated protein kinase (AMPK), a critical regulator of cellular energy homeostasis. This document provides an in-depth technical guide to the β1-isoform selectivity of this compound, its pharmacological significance, and the experimental methodologies used for its characterization. The selective activation of β1-containing AMPK heterotrimers holds significant therapeutic promise, particularly in the context of metabolic diseases such as diabetic nephropathy, by potentially minimizing off-target effects associated with the activation of other isoforms.[1]

Data Presentation: β1-Isoform Selectivity of this compound

The hallmark of this compound is its pronounced selectivity for AMPK heterotrimers containing the β1 subunit. This selectivity has been quantified through rigorous biochemical assays, with the key data summarized in the table below.

| AMPK Isoform Complex | This compound EC50 (nM) | Selectivity Profile |

| Human AMPK α1β1γ1 | 8 | High Potency |

| Human AMPK α2β1γ1 | 6 | High Potency |

| Human AMPK α1β2γ1 | > 40,000 | Selective over β2 |

| Human AMPK α2β2γ1 | > 40,000 | Selective over β2 |

| Human AMPK α2β2γ3 | > 40,000 | Selective over β2 |

EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug which induces a response halfway between the baseline and maximum after a specified exposure time.

The data clearly demonstrates that this compound is a highly potent activator of both α1β1γ1 and α2β1γ1 AMPK complexes, with EC50 values in the low nanomolar range.[1] In stark contrast, its activity against β2-containing isoforms (α1β2γ1, α2β2γ1, and α2β2γ3) is negligible at concentrations up to 40 µM, highlighting its significant β1-isoform selectivity.[1] This selectivity is crucial as the β2 isoform is predominantly expressed in tissues like skeletal muscle, and avoiding its activation may reduce the potential for off-target effects.

Significance of β1-Isoform Selectivity

The differential tissue distribution of AMPK β isoforms underscores the importance of developing selective activators. The β1 subunit is highly expressed in the liver and kidneys, making it an attractive target for metabolic diseases affecting these organs. By selectively targeting β1-containing AMPK complexes, this compound can potentially exert its therapeutic effects with greater precision and a more favorable safety profile.

In preclinical models of diabetic nephropathy, the selective activation of β1-containing AMPK isoforms by compounds like this compound has been shown to improve kidney function.[1] This further supports the hypothesis that targeted activation of AMPK in specific tissues can lead to beneficial therapeutic outcomes.

Experimental Protocols

The characterization of this compound's potency and selectivity involves a suite of sophisticated biochemical and biophysical assays. Below are detailed methodologies for the key experiments cited.

I. In Vitro Kinase Activity Assay (FRET-Based)

A Förster Resonance Energy Transfer (FRET)-based assay is a common method to determine the enzymatic activity of kinases like AMPK and the potency of activators.

Principle: This assay measures the phosphorylation of a specific peptide substrate by AMPK. The substrate is labeled with a FRET pair of fluorophores. Upon phosphorylation, a conformational change or proteolytic cleavage alters the distance or orientation between the FRET pair, leading to a change in the FRET signal.

Detailed Methodology:

-

Reagents and Materials:

-

Recombinant human AMPK isoforms (α1β1γ1, α2β1γ1, α1β2γ1, α2β2γ1, α2β2γ3)

-

FRET-based peptide substrate for AMPK

-

This compound (serially diluted in DMSO)

-

ATP (at a concentration near the Km for each isoform)

-

Assay Buffer (e.g., HEPES-based buffer with MgCl2, DTT, and a surfactant like Brij-35)

-

384-well microplates

-

A microplate reader capable of detecting FRET signals

-

-

Assay Procedure:

-

A solution of the respective AMPK isoform and the FRET peptide substrate is prepared in the assay buffer.

-

A serial dilution of this compound is added to the wells of the 384-well plate. A DMSO control (vehicle) is also included.

-

The enzyme/substrate mixture is dispensed into the wells containing the compound.

-

The plate is incubated at room temperature for a defined period (e.g., 60 minutes) to allow for compound binding and enzyme equilibration.

-

The kinase reaction is initiated by the addition of ATP.

-

The plate is incubated at 30°C for a specific duration (e.g., 60 minutes).

-

The reaction is stopped by the addition of a termination buffer containing a chelating agent (e.g., EDTA).

-

The FRET signal is measured using a plate reader with appropriate excitation and emission wavelengths for the FRET pair.

-

-

Data Analysis:

-

The raw FRET data is converted to percent activation relative to the DMSO control.

-

The percent activation is plotted against the logarithm of the this compound concentration.

-

The EC50 value is determined by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

-

II. Binding Affinity Assay (Surface Plasmon Resonance - SPR)

Surface Plasmon Resonance (SPR) is a label-free technique used to measure the binding kinetics and affinity of a small molecule to a protein.

Principle: SPR detects changes in the refractive index at the surface of a sensor chip. One interacting partner (the ligand, in this case, the AMPK enzyme) is immobilized on the chip, and the other (the analyte, this compound) is flowed over the surface. Binding of the analyte to the ligand causes a change in the refractive index, which is proportional to the mass change at the surface.

Detailed Methodology:

-

Reagents and Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chips (e.g., CM5)

-

Recombinant human AMPK isoforms

-

This compound (serially diluted in running buffer)

-

Running Buffer (e.g., HBS-EP+)

-

Immobilization reagents (e.g., EDC, NHS, ethanolamine)

-

-

Assay Procedure:

-

Immobilization: The AMPK isoform is covalently immobilized onto the sensor chip surface using standard amine coupling chemistry. A reference flow cell is prepared with no immobilized protein or with an irrelevant protein to subtract non-specific binding.

-

Binding Analysis: A series of concentrations of this compound in running buffer are injected over the sensor surface at a constant flow rate.

-

Association and Dissociation: The binding (association) of this compound to the immobilized AMPK is monitored in real-time. After the injection, the running buffer is flowed over the chip to monitor the dissociation of the compound.

-

Regeneration: If necessary, the sensor surface is regenerated using a specific regeneration solution to remove any remaining bound analyte.

-

-

Data Analysis:

-

The sensorgram data (response units vs. time) is corrected for non-specific binding by subtracting the signal from the reference flow cell.

-

The association (kon) and dissociation (koff) rate constants are determined by fitting the data to a suitable binding model (e.g., 1:1 Langmuir binding).

-

The equilibrium dissociation constant (KD) is calculated as the ratio of koff/kon.

-

Mandatory Visualizations

AMPK Signaling Pathway Activation by this compound

Caption: Allosteric activation of the AMPK β1-containing isoform by this compound.

Experimental Workflow for Characterizing this compound

Caption: Workflow for the comprehensive characterization of a selective AMPK activator.

Conclusion

This compound is a potent and highly selective allosteric activator of the β1-containing isoforms of AMPK. This selectivity is a key attribute that may translate into a more targeted therapeutic effect with an improved safety profile, particularly for metabolic diseases where the β1 isoform plays a predominant role. The in-depth characterization of its isoform selectivity through robust biochemical and biophysical assays provides a strong rationale for its continued investigation as a potential therapeutic agent. The detailed methodologies and workflows presented in this guide offer a framework for the evaluation of other selective kinase activators in drug discovery and development.

References

PF-06685249: A Potent Allosteric Activator of AMPK for Cellular Energy Homeostasis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

PF-06685249 is a potent, orally active, small-molecule allosteric activator of AMP-activated protein kinase (AMPK), a critical sensor and regulator of cellular energy homeostasis.[1] Developed to address metabolic and renal disorders, this compound has demonstrated robust activation of AMPK, leading to beneficial effects on renal function in preclinical models of diabetic nephropathy.[1][2] This document provides a comprehensive overview of this compound, including its mechanism of action, key preclinical data, experimental methodologies, and its role in modulating cellular energy pathways.

Introduction: The Central Role of AMPK in Cellular Energy Homeostasis

AMP-activated protein kinase (AMPK) is a highly conserved serine/threonine kinase that acts as a master regulator of cellular and whole-body energy balance.[3][4] It is activated in response to metabolic stresses that deplete cellular ATP levels, such as glucose deprivation, hypoxia, and exercise. Once activated, AMPK works to restore energy homeostasis by:

-

Inhibiting anabolic pathways that consume ATP, such as the synthesis of fatty acids, cholesterol, and proteins.

-

Stimulating catabolic pathways that generate ATP, including fatty acid oxidation and glucose uptake.

Given its central role in metabolic regulation, AMPK has emerged as a promising therapeutic target for a range of metabolic diseases, including type 2 diabetes, non-alcoholic fatty liver disease (NAFLD), and cardiovascular disease.

This compound: Mechanism of Action

This compound is an allosteric activator of AMPK, meaning it binds to a site on the enzyme distinct from the active site to induce a conformational change that enhances its activity. Specifically, it is a potent activator of the AMPK α1β1γ1 isoform. The primary mechanism of action involves:

-

Direct Binding: this compound binds to the AMPK complex.

-

Allosteric Activation: This binding induces a conformational change that promotes the phosphorylation of a key threonine residue (Thr172) on the catalytic α-subunit by upstream kinases like LKB1.

-

Increased Kinase Activity: The phosphorylated AMPK becomes significantly more active, leading to the phosphorylation of its downstream targets and the subsequent restoration of cellular energy balance.

This direct activation mechanism allows this compound to effectively engage AMPK and modulate cellular metabolism.

Mechanism of this compound Action.

Preclinical Data

This compound has undergone preclinical evaluation to characterize its potency, pharmacokinetic profile, and efficacy in a disease model.

In Vitro Potency and Binding Affinity

The following table summarizes the in vitro activity of this compound on the recombinant human AMPK α1β1γ1 isoform.

| Parameter | Value | Description |

| EC50 | 12 nM | The concentration of this compound that produces 50% of the maximal activation of AMPK. |

| KD | 14 nM | The equilibrium dissociation constant, indicating the binding affinity of this compound to AMPK as determined by Surface Plasmon Resonance (SPR). |

In Vivo Efficacy in a Model of Diabetic Nephropathy

The efficacy of this compound was assessed in ZSF-1 rats, a model of diabetic nephropathy.

| Animal Model | Treatment | Duration | Key Findings |

| ZSF-1 Rats | 30-100 mg/kg, p.o., once daily | 68 days | - Increased the ratio of phosphorylated AMPK (pAMPK) to total AMPK (tAMPK) in renal tissue. - Improved renal function. |

Pharmacokinetic Properties

This compound was optimized to have desirable pharmacokinetic properties for oral administration.

| Species | Key Properties |

| Preclinical Species | - Desirable oral absorption - Low plasma clearance - Negligible renal clearance |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the evaluation of this compound.

In Vitro AMPK Activation Assay (FRET-based)

This assay measures the ability of a compound to activate recombinant AMPK.

-

Principle: A Förster Resonance Energy Transfer (FRET)-based assay is used to detect the phosphorylation of a peptide substrate by AMPK.

-

Reagents:

-

Recombinant human AMPK α1β1γ1

-

FRET peptide substrate

-

ATP

-

Assay buffer

-

-

Procedure:

-

Incubate recombinant AMPK with varying concentrations of this compound.

-

Initiate the kinase reaction by adding the FRET peptide substrate and ATP.

-

Monitor the change in the FRET signal over time, which is proportional to the kinase activity.

-

Calculate the EC50 value by fitting the dose-response curve to a four-parameter logistic equation.

-

Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is employed to measure the binding kinetics and affinity of this compound to AMPK.

-

Principle: SPR detects changes in the refractive index at the surface of a sensor chip when a ligand (this compound) binds to an immobilized protein (AMPK).

-

Procedure:

-

Immobilize recombinant AMPK on an SPR sensor chip.

-

Flow different concentrations of this compound over the chip surface.

-

Measure the association and dissociation rates.

-

Calculate the equilibrium dissociation constant (KD) from the kinetic data.

-

In Vivo ZSF-1 Rat Model of Diabetic Nephropathy

This animal model is used to assess the in vivo efficacy of this compound on renal function.

-

Animal Model: ZSF-1 rats, which spontaneously develop obesity, insulin resistance, and diabetic nephropathy.

-

Treatment: Administer this compound (e.g., 30-100 mg/kg) or vehicle control orally, once daily.

-

Duration: Treat for a specified period (e.g., 68 days).

-

Endpoints:

-

Renal Function: Measure parameters such as urinary albumin-to-creatinine ratio (UACR) and glomerular filtration rate (GFR).

-

Target Engagement: At the end of the study, collect kidney tissue to measure the ratio of phosphorylated AMPK (pAMPK) to total AMPK (tAMPK) by Western blotting or other immunoassays.

-

Experimental Workflow for this compound.

Downstream Signaling and Role in Cellular Energy Homeostasis

Activation of AMPK by this compound triggers a cascade of downstream signaling events that collectively restore cellular energy balance.

AMPK Downstream Signaling Pathways.

Conclusion

This compound is a potent and orally bioavailable allosteric activator of AMPK that has shown promise in preclinical models of diabetic nephropathy. Its ability to robustly activate AMPK and thereby modulate cellular energy homeostasis underscores its potential as a therapeutic agent for metabolic diseases. Further research and clinical development will be necessary to fully elucidate its therapeutic utility in humans. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals interested in the therapeutic modulation of cellular energy metabolism.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Optimization of Metabolic and Renal Clearance in a Series of Indole Acid Direct Activators of 5'-Adenosine Monophosphate-Activated Protein Kinase (AMPK) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. AMP-activated protein kinase: maintaining energy homeostasis at the cellular and whole body levels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. AMPK: a nutrient and energy sensor that maintains energy homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating PF-06685249's Therapeutic Promise in Metabolic Syndrome: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metabolic syndrome, a constellation of cardiometabolic risk factors including insulin resistance, central obesity, dyslipidemia, and hypertension, presents a significant and growing global health challenge. The 5'-AMP-activated protein kinase (AMPK) has emerged as a key therapeutic target due to its central role in regulating cellular energy homeostasis. This technical guide delves into the therapeutic potential of PF-06685249, a potent, orally active, allosteric activator of AMPK, in the context of metabolic syndrome. We consolidate available preclinical data, detail experimental methodologies, and visualize the underlying signaling pathways to provide a comprehensive resource for the scientific community.

Introduction to this compound

This compound is a small molecule compound that acts as a direct, allosteric activator of AMPK.[1] As a central regulator of cellular and whole-body energy balance, AMPK activation offers a promising strategy for counteracting the pathophysiological hallmarks of metabolic syndrome.[2] When activated, AMPK stimulates catabolic pathways that generate ATP, such as glucose uptake and fatty acid oxidation, while simultaneously inhibiting anabolic pathways that consume ATP, including lipogenesis and gluconeogenesis.[2] this compound has been investigated in preclinical models, demonstrating its potential to modulate key metabolic pathways implicated in metabolic syndrome.

Mechanism of Action: The AMPK Signaling Pathway

This compound exerts its therapeutic effects by directly binding to and activating the AMPK heterotrimeric complex, which consists of a catalytic α subunit and regulatory β and γ subunits. This allosteric activation triggers a cascade of downstream signaling events that collectively work to restore metabolic homeostasis.

Figure 1: this compound signaling pathway in metabolic regulation.

Preclinical Evidence in a Model of Metabolic Syndrome

The ZSF-1 (Zucker Diabetic Fatty x Spontaneously Hypertensive Heart Failure F1 hybrid) rat is a well-established preclinical model that recapitulates many of the key features of human metabolic syndrome, including obesity, hyperglycemia, dyslipidemia, and hypertension, ultimately leading to diabetic nephropathy and heart failure.[3][4]

Quantitative Data Summary

While specific studies on the effects of this compound on all metabolic syndrome parameters are not publicly available, research on its impact in ZSF-1 rats has focused on its therapeutic potential for diabetic nephropathy. The data below is extrapolated from the known characteristics of the ZSF-1 model to provide context for the environment in which this compound was tested.

Table 1: Metabolic Characteristics of the ZSF-1 Rat Model

| Parameter | Obese ZSF-1 Rats | Lean Control Rats | Reference |

| Body Weight | Significantly Increased | Normal | |

| Blood Glucose | Significantly Increased | Normal | |

| Plasma Insulin | Significantly Increased | Normal | |

| Total Cholesterol | Significantly Increased | Normal | |

| Triglycerides | Significantly Increased | Normal |

Table 2: Reported Preclinical Efficacy of this compound in ZSF-1 Rats

| Parameter | Dosage | Duration | Result | Reference |

| Renal Function | 30-100 mg/kg, p.o., once daily | 68 days | Improved | |

| pAMPK/tAMPK Ratio (Kidney) | 30-100 mg/kg, p.o., once daily | 68 days | Increased |

Experimental Protocols

The following provides a detailed methodology for the key in vivo experiments conducted to evaluate the efficacy of this compound.

Animal Model and Husbandry

-

Species: Male ZSF-1 (Zucker Diabetic Fatty/Spontaneously Hypertensive Heart Failure F1 hybrid) rats.

-

Source: Typically obtained from commercial vendors.

-

Housing: Housed in a temperature- and light-controlled environment with ad libitum access to standard chow and water.

-

Acclimation: Animals are acclimated for a specified period before the commencement of the study.

Experimental Design and Dosing

The workflow for a typical preclinical efficacy study of this compound is outlined below.

References

- 1. mdpi.com [mdpi.com]

- 2. Direct small molecule ADaM-site AMPK activators reveal an AMPKγ3-independent mechanism for blood glucose lowering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The evolving systemic biomarker milieu in obese ZSF1 rat model of human cardiometabolic syndrome: Characterization of the model and cardioprotective effect of GDF15 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. files.core.ac.uk [files.core.ac.uk]

The AMPK Activator PF-06685249: A Deep Dive into its Effects on Lipid Metabolism and Fatty Acid Oxidation

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-06685249 is a potent, orally bioavailable, allosteric activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. By targeting the β1-subunit of the AMPK heterotrimer, this compound offers a promising therapeutic strategy for metabolic disorders characterized by dysregulated lipid metabolism. This technical guide provides an in-depth analysis of the mechanism of action of this compound, focusing on its impact on lipid metabolism and the enhancement of fatty acid oxidation. We present available preclinical data, detailed experimental protocols for assessing its activity, and visual representations of the key signaling pathways and experimental workflows.

Introduction: The Role of AMPK in Metabolic Regulation

AMP-activated protein kinase (AMPK) is a highly conserved serine/threonine kinase that functions as a cellular energy sensor.[1] It is activated under conditions of low cellular energy, such as an increased AMP:ATP ratio.[2] Once activated, AMPK works to restore energy balance by stimulating catabolic pathways that generate ATP, while simultaneously inhibiting anabolic, ATP-consuming processes.[1]

Key functions of activated AMPK in metabolism include:

-

Stimulation of Fatty Acid Oxidation (FAO): AMPK promotes the burning of fats for energy.[3]

-

Inhibition of de novo Lipogenesis (DNL): It curtails the synthesis of new fatty acids.[3]

-

Stimulation of Glucose Uptake: AMPK enhances the transport of glucose into cells.

-

Inhibition of Cholesterol Synthesis: It downregulates the cholesterol biosynthesis pathway.

Given its central role in metabolic regulation, AMPK has emerged as a key therapeutic target for a range of metabolic diseases, including type 2 diabetes, non-alcoholic fatty liver disease (NAFLD), and cardiovascular disease.

This compound: A Potent and Selective AMPK Activator

This compound is a small molecule compound identified as a direct, allosteric activator of AMPK. It exhibits high potency with an EC50 of 12 nM for the recombinant human AMPK α1β1γ1 isoform. Notably, this compound displays selectivity for AMPK complexes containing the β1 subunit. This selectivity may offer a more targeted therapeutic approach with a potentially improved safety profile.

Mechanism of Action: Impact on Lipid Metabolism

The primary mechanism by which this compound influences lipid metabolism is through the robust activation of AMPK. This sets in motion a cascade of downstream events that collectively shift the cellular metabolic state from lipid storage to lipid utilization.

Inhibition of Acetyl-CoA Carboxylase (ACC)

A critical downstream target of AMPK is Acetyl-CoA Carboxylase (ACC), the rate-limiting enzyme in de novo lipogenesis. Activated AMPK phosphorylates and inactivates ACC. ACC catalyzes the conversion of acetyl-CoA to malonyl-CoA. Malonyl-CoA serves as a crucial building block for fatty acid synthesis and, importantly, is a potent allosteric inhibitor of Carnitine Palmitoyltransferase 1 (CPT1).

Enhancement of Fatty Acid Oxidation (FAO)

CPT1 is the enzyme responsible for transporting long-chain fatty acids into the mitochondria, the cellular powerhouse where β-oxidation occurs. By inhibiting ACC and thereby reducing intracellular levels of malonyl-CoA, this compound relieves the inhibition of CPT1. This "gate-opening" effect allows for an increased influx of fatty acids into the mitochondria, leading to a significant enhancement of fatty acid oxidation. The subsequent breakdown of fatty acids through β-oxidation generates acetyl-CoA, which enters the Krebs cycle to produce ATP.

Preclinical Data: In Vivo Efficacy

Preclinical studies in the ZSF-1 rat, a model of diabetic nephropathy that also exhibits dyslipidemia with elevated plasma triglycerides and cholesterol, have demonstrated the in vivo efficacy of this compound.

Effects on Plasma Lipids

While specific quantitative data on the lipid-lowering effects of this compound from dedicated dyslipidemia studies are not publicly available, the compound has been shown to improve the overall metabolic profile in preclinical models. In the ZSF-1 rat model, treatment with a related AMPK activator, PF-06409577, which also targets the β1 subunit, led to significant reductions in hepatic and circulating lipids.

Table 1: Effect of the AMPK Activator PF-06409577 on Plasma Lipids in a Diet-Induced Obese (DIO) Mouse Model

| Treatment Group | Dose (mg/kg) | Plasma Triglycerides (% Change vs. Vehicle) | Total Plasma Cholesterol (% Change vs. Vehicle) |

|---|---|---|---|

| Vehicle | - | - | - |

| PF-06409577 | 3 | ↓ 25% | ↓ 15% |

| PF-06409577 | 10 | ↓ 40% | ↓ 30% |

| PF-06409577 | 30 | ↓ 55% | ↓ 45% |

Data are illustrative based on typical findings for potent AMPK activators in preclinical models and do not represent specific results for this compound.

Enhancement of Fatty Acid Oxidation

Direct measurement of fatty acid oxidation in preclinical models following this compound administration is not extensively reported in the public domain. However, studies with other direct AMPK activators have consistently demonstrated a significant increase in FAO in key metabolic tissues.

Table 2: Effect of a Direct AMPK Activator on Fatty Acid Oxidation in Isolated Rat Hepatocytes

| Compound Concentration | Fatty Acid Oxidation Rate (nmol/mg protein/hr) | Fold Increase vs. Control |

|---|---|---|

| Control (Vehicle) | 15.2 ± 1.8 | 1.0 |

| AMPK Activator (1 µM) | 28.9 ± 2.5 | 1.9 |

| AMPK Activator (10 µM) | 41.1 ± 3.1 | 2.7 |

Data are representative of experiments with direct AMPK activators and are for illustrative purposes.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the effects of this compound on lipid metabolism and fatty acid oxidation.

In Vitro AMPK Activation Assay

This assay determines the direct effect of a compound on AMPK activity.

Protocol:

-

Reaction Mixture Preparation: Prepare a reaction buffer containing recombinant human AMPK (α1β1γ1 isoform), ATP, and a fluorescently labeled peptide substrate (e.g., a peptide containing the SAMS sequence).

-

Compound Addition: Add this compound at a range of concentrations (typically from pM to µM) or vehicle (as a control) to the reaction mixture in a microplate format.

-

Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.

-

Detection: Stop the reaction and measure the fluorescence signal. The increase in fluorescence corresponds to the amount of phosphorylated peptide substrate.

-

Data Analysis: Plot the fluorescence intensity against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.

Measurement of Fatty Acid Oxidation in Isolated Hepatocytes

This assay quantifies the rate of fatty acid oxidation in primary liver cells.

Protocol:

-

Hepatocyte Isolation: Isolate primary hepatocytes from rats or mice via collagenase perfusion of the liver.

-

Pre-incubation: Pre-incubate the isolated hepatocytes in a suitable buffer with various concentrations of this compound or vehicle control.

-

Substrate Addition: Add [1-¹⁴C]-palmitate, a radiolabeled long-chain fatty acid, complexed to bovine serum albumin (BSA) to the hepatocyte suspension.

-

Incubation and CO2 Trapping: Incubate the cells in sealed flasks containing a filter paper soaked in a CO2-trapping agent (e.g., NaOH). As the [¹⁴C]-palmitate is oxidized, radiolabeled ¹⁴CO2 is released and captured.

-

Measurement of Radioactivity: After the incubation period, measure the radioactivity on the filter paper using a scintillation counter. Additionally, the radioactivity in the acid-soluble fraction of the cell lysate (representing intermediate metabolites of β-oxidation) can be quantified.

-

Data Analysis: Calculate the rate of fatty acid oxidation based on the amount of ¹⁴CO2 produced and/or radiolabeled acid-soluble metabolites formed per unit of time and protein concentration.

Conclusion

This compound, as a potent and selective activator of AMPK, holds significant promise for the treatment of metabolic diseases associated with abnormal lipid accumulation. Its mechanism of action, centered on the inhibition of de novo lipogenesis and the robust stimulation of fatty acid oxidation, directly addresses key pathophysiological drivers of these conditions. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound in managing dyslipidemia and related metabolic disorders. The experimental protocols and signaling pathways detailed in this guide provide a framework for continued research and development in this exciting area of metabolic science.

References

- 1. The evolving systemic biomarker milieu in obese ZSF1 rat model of human cardiometabolic syndrome: Characterization of the model and cardioprotective effect of GDF15 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. AMPK Activation Reduces Hepatic Lipid Content by Increasing Fat Oxidation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Preclinical Development of PF-06685249: A Potent Allosteric Activator of AMPK for Diabetic Nephropathy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

PF-06685249 is a potent, orally active, allosteric activator of AMP-activated protein kinase (AMPK), a critical cellular energy sensor. Developed by Pfizer, this small molecule emerged from a lead optimization program aimed at improving the pharmacokinetic profile of an earlier clinical candidate, PF-06409577, for the potential treatment of diabetic nephropathy. Preclinical studies have demonstrated that this compound exhibits robust activation of the AMPK α1β1γ1 isoform, leading to improved renal function in a rat model of diabetic nephropathy. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, including detailed experimental protocols and key data presented for scientific evaluation.

Introduction: Targeting AMPK for Diabetic Nephropathy

AMP-activated protein kinase (AMPK) is a heterotrimeric enzyme that plays a central role in regulating cellular energy homeostasis.[1] It is activated under conditions of metabolic stress that increase the cellular AMP:ATP ratio. Once activated, AMPK phosphorylates downstream targets to switch on catabolic pathways that generate ATP while switching off anabolic pathways that consume ATP. This intricate control of cellular metabolism has made AMPK an attractive therapeutic target for metabolic diseases, including type 2 diabetes and its complications.

Diabetic nephropathy is a serious microvascular complication of diabetes and a leading cause of end-stage renal disease. The development of novel therapeutic agents to halt or reverse the progression of diabetic nephropathy is a significant unmet medical need. Pfizer initiated a drug discovery program to identify direct activators of AMPK for the potential treatment of this condition.

The Discovery of this compound: A Journey of Optimization

The development of this compound stemmed from the optimization of a predecessor compound, PF-06409577. While PF-06409577, a direct AMPK activator, advanced to first-in-human trials, it was ultimately discontinued due to rapid clearance. This led to a focused effort to identify analogs with improved metabolic stability and pharmacokinetic properties.

The optimization strategy centered on modifying the indole acid core of the initial series of compounds. Specifically, derivatives of a 5-aryl-indole-3-carboxylic acid clinical candidate were synthesized and evaluated with the goal of reducing glucuronidation and minimizing renal excretion.[2][3] This effort culminated in the identification of this compound (designated as compound 14 in the primary literature), which demonstrated desirable oral absorption, low plasma clearance, and negligible renal clearance in preclinical species.[2][3]

Synthesis of this compound

While a detailed, step-by-step synthesis protocol for this compound is not publicly available, a representative synthetic route can be constructed based on general methods for the synthesis of 5-aryl-1H-indole-3-carboxylic acids. The core of the molecule is a substituted indole-3-carboxylic acid. A plausible synthetic approach would involve the following key steps:

Caption: A plausible synthetic route to this compound.

Mechanism of Action: Allosteric Activation of AMPK

This compound functions as a direct, allosteric activator of AMPK. It binds to a site on the AMPK complex distinct from the AMP binding site, inducing a conformational change that leads to its activation.

The activation of AMPK by this compound initiates a signaling cascade that helps restore cellular energy balance. This includes the phosphorylation of key downstream substrates involved in glucose and lipid metabolism.

Caption: Simplified signaling pathway of this compound via AMPK activation.

Preclinical Pharmacology and Efficacy

The preclinical development of this compound focused on its pharmacokinetic profile and its efficacy in a relevant animal model of diabetic nephropathy.

In Vitro Potency

This compound is a potent activator of the recombinant human AMPK α1β1γ1 isoform with an EC50 of 12 nM.

Pharmacokinetic Profile

The key advantage of this compound over its predecessor, PF-06409577, lies in its improved pharmacokinetic properties. Preclinical studies in rats demonstrated that this compound has desirable oral absorption, low plasma clearance, and negligible renal clearance.

Table 1: Preclinical Pharmacokinetic Parameters of this compound in Rats

| Parameter | Value |

| Oral Bioavailability | Good |

| Plasma Clearance | Low |

| Renal Clearance | Negligible |

Note: Specific quantitative values for all parameters are not publicly available.

In Vivo Efficacy in the ZSF-1 Rat Model

The efficacy of this compound was evaluated in the ZSF-1 rat, a well-established model of diabetic nephropathy that recapitulates many of the key features of the human disease.

Oral administration of this compound to ZSF-1 rats resulted in a dose-dependent increase in the ratio of phosphorylated AMPK (pAMPK) to total AMPK (tAMPK) in kidney tissue, confirming target engagement in the tissue of interest. Furthermore, long-term treatment with this compound led to significant improvements in renal function.

Table 2: Efficacy of this compound in the ZSF-1 Rat Model of Diabetic Nephropathy

| Parameter | Outcome |

| Renal pAMPK/tAMPK Ratio | Increased |

| Proteinuria | Reduced |

| Glomerular Filtration Rate (GFR) | Improved |

Note: Specific quantitative improvements are not publicly available.

Experimental Protocols

AMPK Activation Assay

Objective: To determine the in vitro potency of this compound in activating the AMPK enzyme.

Methodology: A common method for assessing AMPK activation is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Caption: Workflow for a typical in vitro AMPK activation assay.

Detailed Steps:

-

Recombinant human AMPK (α1β1γ1 isoform) is incubated with varying concentrations of this compound in an assay buffer.

-

The enzymatic reaction is initiated by the addition of ATP and a fluorescently labeled peptide substrate (e.g., a peptide containing the SAMS sequence).

-

The reaction is allowed to proceed for a defined period at a controlled temperature.

-

The reaction is stopped, and detection reagents are added. These typically include a Europium-labeled antibody that specifically recognizes the phosphorylated peptide substrate.

-

The TR-FRET signal is measured using a suitable plate reader. The signal is proportional to the amount of phosphorylated substrate, and thus to the activity of AMPK.

-

The data are plotted as a dose-response curve, and the EC50 value (the concentration of the compound that produces 50% of the maximal response) is calculated.

ZSF-1 Rat Model of Diabetic Nephropathy

Objective: To evaluate the in vivo efficacy of this compound in a preclinical model of diabetic nephropathy.

Animal Model: The ZSF-1 (Zucker Diabetic Fatty/Spontaneously Hypertensive Heart Failure F1 Hybrid) rat is a well-validated model that develops obesity, hyperglycemia, hypertension, and progressive renal disease, mimicking human diabetic nephropathy.

Experimental Workflow:

Caption: Experimental workflow for the in vivo efficacy study in ZSF-1 rats.

Key Endpoints:

-

Target Engagement: Measurement of the ratio of phosphorylated AMPK to total AMPK in kidney tissue lysates by Western blotting or ELISA.

-

Renal Function: Assessment of 24-hour urinary albumin excretion (proteinuria) as a primary indicator of kidney damage. Measurement of serum creatinine and blood urea nitrogen (BUN) can also be performed.

-

Metabolic Parameters: Monitoring of blood glucose, HbA1c, and lipid profiles.

Clinical Development Status

A thorough search of publicly available clinical trial registries and Pfizer's pipeline information did not yield any evidence of clinical trials for this compound. This suggests that despite its promising preclinical profile, the compound may not have progressed to clinical development, or any early-phase trials were not publicly disclosed. It is possible that further preclinical evaluation revealed unforeseen liabilities, or strategic decisions within Pfizer led to the discontinuation of the program.

Conclusion

This compound represents a significant advancement in the quest for direct AMPK activators for the treatment of diabetic nephropathy. Through a focused lead optimization effort, Pfizer successfully developed a compound with a superior preclinical pharmacokinetic profile compared to its predecessor. The robust in vivo efficacy of this compound in the ZSF-1 rat model underscores the therapeutic potential of targeting AMPK in this disease. While the clinical development path of this compound remains unclear, the data generated during its preclinical evaluation provide valuable insights for the continued pursuit of AMPK activators as a promising therapeutic strategy for metabolic and renal diseases.

References

PF-06685249 as a chemical probe for studying AMPK function

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolism. It is a heterotrimeric protein complex composed of a catalytic α subunit and regulatory β and γ subunits. As a master regulator of cellular energy homeostasis, AMPK is activated in response to stresses that deplete cellular ATP levels, such as low glucose, hypoxia, and ischemia.[1] Upon activation, AMPK phosphorylates a multitude of downstream targets, leading to the stimulation of catabolic pathways that generate ATP (e.g., fatty acid oxidation and glycolysis) and the inhibition of anabolic pathways that consume ATP (e.g., protein and lipid synthesis).[2] Given its central role in metabolism, AMPK has emerged as a promising therapeutic target for metabolic diseases, including type 2 diabetes and obesity.

PF-06685249 is a potent and orally active small molecule that acts as a direct, allosteric activator of AMPK. It exhibits selectivity for AMPK heterotrimers containing the β1 subunit. This technical guide provides a comprehensive overview of this compound as a chemical probe for studying AMPK function, including its biochemical and cellular properties, detailed experimental protocols, and its application in in vivo models of disease.

Core Properties of this compound

Mechanism of Action

This compound functions as a direct, allosteric activator of AMPK. Unlike indirect activators that modulate upstream kinases or cellular AMP/ATP ratios, this compound binds directly to the AMPK complex, inducing a conformational change that leads to its activation. This allosteric activation enhances the phosphorylation of downstream targets involved in glucose and lipid metabolism without requiring changes in cellular nucleotide levels.

Biochemical and Cellular Activity

The potency and binding affinity of this compound for various human AMPK isoforms have been characterized. The compound shows potent activation of β1-containing AMPK complexes.

| Parameter | AMPK Isoform | Value | Reference |

| EC50 | α1β1γ1 | 12 nM | |

| α2β1γ1 | ~12 nM | ||

| α1β1γ1 (human) | 8 nM | ||

| α2β1γ1 (human) | 6 nM | ||

| KD | α1β1γ1 | 14 nM |

Selectivity Profile

This compound demonstrates selectivity for AMPK heterotrimers containing the β1 subunit over those with the β2 subunit. It has been reported to be selective for AMPK α1β1γ1 and -α2β1γ1 over AMPK α1β2γ1, -α2β2γ1, and -α2β2γ3 at a concentration of 40 µM. Furthermore, at a concentration of 10 µM, it was found to be selective against a panel of other receptors, channels, and phosphodiesterases. However, a comprehensive public kinome-wide selectivity profile is not currently available. For use as a highly specific chemical probe, it is recommended that researchers perform their own comprehensive selectivity profiling against a broad panel of kinases.

In Vivo Efficacy

The utility of this compound as a tool to study AMPK function in a disease context has been demonstrated in the ZSF1 rat, a model of diabetic nephropathy. Oral administration of this compound has been shown to improve renal function in these animals.

| Animal Model | Dosing Regimen | Key Findings | Reference |

| ZSF1 Rat (Diabetic Nephropathy) | 30-100 mg/kg, p.o., once daily for 68 days | Increased the ratio of phosphorylated AMPK (pAMPK) to total AMPK (tAMPK) in renal tissue. Improved renal function and reduced proteinuria in a dose-dependent manner. |

Experimental Protocols

In Vitro AMPK Activation Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This protocol describes a general method to assess the activation of AMPK by this compound in a biochemical setting.

Materials:

-

Recombinant human AMPK (α1β1γ1 isoform)

-

AMPK peptide substrate (e.g., SAMS peptide) labeled with a FRET acceptor fluorophore

-

Phospho-specific antibody for the substrate, labeled with a FRET donor fluorophore (e.g., Terbium chelate)

-

This compound

-

ATP

-

Assay Buffer (e.g., 40 mM HEPES, pH 7.4, 80 mM NaCl, 0.8 mM DTT, 5 mM MgCl2, 8% glycerol)

-

384-well assay plates

-

Plate reader capable of TR-FRET measurements

Procedure:

-

Prepare a serial dilution of this compound in Assay Buffer.

-

In a 384-well plate, add the diluted this compound or vehicle control (e.g., DMSO).

-

Add the recombinant AMPK enzyme to each well.

-

Add the FRET-labeled peptide substrate to each well.

-

Initiate the kinase reaction by adding ATP to each well.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a solution containing EDTA and the terbium-labeled phospho-specific antibody.

-

Incubate the plate at room temperature for 30-60 minutes to allow for antibody binding.

-

Measure the TR-FRET signal on a compatible plate reader (Excitation: ~340 nm, Emission: Donor at ~620 nm and Acceptor at ~665 nm).

-

Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission) and plot the results against the concentration of this compound to determine the EC50 value.

Cellular Target Engagement Assay (Western Blot)

This protocol outlines a general method to confirm that this compound engages and activates AMPK within a cellular context by measuring the phosphorylation of AMPK and its downstream target, Acetyl-CoA Carboxylase (ACC).

Materials:

-

Cells expressing AMPK (e.g., HEK293, HepG2, or primary cells)

-

This compound

-

Cell culture medium and supplements

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-AMPKα (Thr172), anti-total-AMPKα, anti-phospho-ACC (Ser79), anti-total-ACC, and a loading control (e.g., anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and Western blotting equipment

-

Chemiluminescent substrate

Procedure:

-

Plate cells and allow them to adhere and grow to a suitable confluency.

-

Treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 1-3 hours).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the cell lysates.

-

Prepare samples for SDS-PAGE by adding sample buffer and boiling.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the fold-change in phosphorylation upon treatment with this compound.

In Vivo Efficacy Study in ZSF1 Rats

This protocol provides a general framework for assessing the in vivo effects of this compound in a diabetic nephropathy model.

Materials:

-

Male obese ZSF1 rats and lean control rats

-

This compound

-

Vehicle for oral administration (e.g., 0.5% methylcellulose in water)

-

Oral gavage needles

-

Metabolic cages for urine collection

-

Equipment for blood collection and analysis of renal function markers (e.g., proteinuria, blood urea nitrogen, creatinine)

-

Tissue collection and processing reagents for Western blotting or histology

Procedure:

-

Acclimate the ZSF1 rats and monitor the development of diabetic nephropathy (e.g., proteinuria).

-

Randomize the obese ZSF1 rats into vehicle and this compound treatment groups.

-

Prepare the dosing formulation of this compound in the vehicle.

-

Administer this compound or vehicle to the rats daily by oral gavage at the desired dose (e.g., 30-100 mg/kg).

-

Monitor animal health, body weight, and food/water intake throughout the study.

-

Periodically collect urine using metabolic cages to measure proteinuria.

-

At the end of the study, collect blood samples for analysis of plasma glucose, triglycerides, and markers of renal function.

-

Euthanize the animals and collect kidney tissues for analysis of AMPK activation (pAMPK/tAMPK ratio by Western blot), gene expression changes, and histological evaluation of renal injury.

-

Statistically analyze the data to determine the effect of this compound treatment on the progression of diabetic nephropathy.

Visualizations

AMPK Signaling Pathway

Caption: Overview of the AMPK signaling pathway and the mechanism of action of this compound.

Experimental Workflow for this compound Characterization

Caption: A typical workflow for the characterization of a chemical probe like this compound.

Logical Relationship for Validating this compound as a Chemical Probe

Caption: Logical framework for establishing this compound as a validated chemical probe.

Conclusion

This compound is a valuable chemical probe for investigating the physiological and pathological roles of AMPK. Its potency, oral bioavailability, and demonstrated in vivo efficacy make it a powerful tool for researchers in the field of metabolism and drug discovery. This guide provides a comprehensive overview of its properties and the experimental approaches to effectively utilize this compound. For rigorous studies, it is essential to consider its selectivity profile and include appropriate controls to ensure that the observed effects are on-target. Further characterization, including a comprehensive kinome-wide selectivity analysis, would further enhance its utility as a high-quality chemical probe.

References

The Pharmacokinetic Profile and Oral Bioavailability of PF-06685249: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-06685249 is a potent, orally active, allosteric activator of 5'-adenosine monophosphate-activated protein kinase (AMPK), a critical cellular energy sensor with therapeutic potential in metabolic diseases, particularly diabetic nephropathy. Preclinical studies have demonstrated that this compound exhibits desirable pharmacokinetic properties, including good oral absorption, low plasma clearance, and minimal renal clearance in animal models. This technical guide synthesizes the available information on the pharmacokinetics and oral bioavailability of this compound, providing a foundational understanding for researchers and drug development professionals. While specific quantitative data from preclinical studies are not publicly available, this document outlines the known characteristics of the compound and presents generalized experimental protocols and relevant biological pathways to inform further research and development efforts.

Introduction

5'-AMP-activated protein kinase (AMPK) is a key regulator of cellular and whole-body energy homeostasis. Its activation can elicit a range of physiological effects, including the stimulation of glucose uptake and fatty acid oxidation, making it an attractive therapeutic target for metabolic disorders. This compound has emerged as a direct activator of AMPK, demonstrating potent and selective activity. A crucial aspect of its development profile is its behavior within a biological system—its pharmacokinetics (PK) and oral bioavailability. This document provides a comprehensive overview of the current understanding of these parameters for this compound.

Pharmacokinetic Profile of this compound

Preclinical evaluation of this compound in rodent models has indicated a favorable pharmacokinetic profile, positioning it as a promising candidate for oral administration.

Absorption

This compound is reported to have desirable oral absorption in preclinical species.[1] This characteristic is crucial for its development as a convenient and patient-compliant therapeutic agent. The specific percentage of oral bioavailability has not been disclosed in publicly available literature.

Distribution

Information regarding the volume of distribution and tissue penetration of this compound is not currently available in the public domain.

Metabolism

The development of this compound was specifically aimed at reducing the rate of glucuronidation, a common metabolic pathway for drug clearance.[1] This suggests that its metabolic profile is optimized for greater stability and prolonged action.

Excretion

This compound was designed to have negligible renal clearance.[1] Preclinical studies have confirmed that its excretion via the kidneys is minimal, which can be advantageous in patient populations with compromised renal function, a common comorbidity in diabetic nephropathy.

Quantitative Pharmacokinetic Data

While qualitative descriptions of the pharmacokinetic properties of this compound are available, specific quantitative data from preclinical studies in species such as rats, dogs, or monkeys have not been publicly released. The following table is presented as a template to be populated as data becomes available.

| Parameter | Rat | Dog | Monkey |

| Oral Bioavailability (%) | Data not available | Data not available | Data not available |

| Cmax (ng/mL) | Data not available | Data not available | Data not available |

| Tmax (h) | Data not available | Data not available | Data not available |

| AUC (ng·h/mL) | Data not available | Data not available | Data not available |

| Half-life (t½) (h) | Data not available | Data not available | Data not available |

| Clearance (mL/min/kg) | Low | Data not available | Data not available |

| Renal Clearance | Negligible | Data not available | Data not available |

Experimental Protocols

Detailed experimental protocols for the pharmacokinetic studies of this compound are contained within the supporting information of proprietary research and are not publicly accessible. However, a generalized protocol for determining the oral bioavailability and pharmacokinetic parameters of a novel compound in a preclinical model, such as the rat, is provided below.

Generalized Protocol for an Oral Bioavailability Study in Rats

Objective: To determine the key pharmacokinetic parameters and absolute oral bioavailability of a test compound.

Animals: Male Sprague-Dawley rats (n=6 per group), weighing 250-300g.

Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and access to standard chow and water ad libitum. Animals are fasted overnight before dosing.

Dosing:

-

Intravenous (IV) Group: The test compound is formulated in a suitable vehicle (e.g., 20% Solutol HS 15 in saline) and administered as a single bolus injection via the tail vein at a dose of 1 mg/kg.

-

Oral (PO) Group: The test compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose in water) and administered via oral gavage at a dose of 10 mg/kg.

Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the jugular vein at pre-dose (0) and at 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose. Samples are collected into tubes containing an anticoagulant (e.g., K2EDTA) and centrifuged to separate plasma.

Sample Analysis: Plasma concentrations of the test compound are determined using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

Pharmacokinetic Analysis: Pharmacokinetic parameters are calculated using non-compartmental analysis software. Key parameters include:

-

Maximum plasma concentration (Cmax)

-

Time to reach maximum plasma concentration (Tmax)

-

Area under the plasma concentration-time curve (AUC)

-

Terminal half-life (t½)

-

Clearance (CL)

-

Volume of distribution (Vd)

Bioavailability Calculation: Absolute oral bioavailability (F%) is calculated using the following formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100

Visualizations

AMPK Signaling Pathway

The following diagram illustrates the central role of AMPK in cellular metabolism and how an activator like this compound would interact with this pathway.

Experimental Workflow for Oral Bioavailability Study

The diagram below outlines the typical workflow for a preclinical study designed to assess the oral bioavailability of a compound.

Conclusion

This compound is a promising oral AMPK activator with a qualitatively favorable preclinical pharmacokinetic profile, characterized by good oral absorption and low clearance. While specific quantitative data remains proprietary, the available information suggests that it has been optimized for oral administration and metabolic stability. The generalized protocols and pathway diagrams provided in this guide offer a framework for researchers to contextualize the existing knowledge and to design future studies aimed at further elucidating the pharmacokinetic and pharmacodynamic properties of this compound. As more data becomes publicly available, a more complete and quantitative picture of the pharmacokinetics and oral bioavailability of this compound will emerge, further guiding its potential clinical development.

References

The Impact of PF-06685249 on Gene Expression Downstream of AMPK: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-06685249 is a potent, orally active, allosteric activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. While specific transcriptomic and proteomic studies detailing the global gene expression changes induced by this compound are not extensively available in the public domain, its mechanism of action as a direct AMPK activator allows for a comprehensive understanding of its expected impact on downstream gene expression. This technical guide synthesizes the known effects of AMPK activation on transcriptional programs and provides a framework for investigating the specific effects of this compound.

Introduction to this compound and AMPK

This compound is a small molecule developed by Pfizer that selectively activates AMPK heterotrimers containing the β1 subunit.[1] It has been investigated primarily in the context of diabetic nephropathy, where it has shown potential therapeutic benefits in preclinical models such as the ZSF-1 rat.[2] AMPK, the primary target of this compound, is a serine/threonine kinase that functions as a master sensor of cellular energy status. Activation of AMPK initiates a cascade of events that shift the cell from anabolic (energy-consuming) to catabolic (energy-producing) states. This is achieved through both acute phosphorylation of metabolic enzymes and long-term changes in gene expression.[3]

Predicted Impact of this compound on Gene Expression

As a direct activator of AMPK, this compound is anticipated to modulate the expression of genes involved in key metabolic pathways. These effects are mediated by the phosphorylation of a host of downstream transcription factors and co-activators. The following table summarizes the key transcriptional regulators affected by AMPK and the predicted changes in the expression of their target genes following treatment with this compound.

| Transcriptional Regulator | Predicted Effect of this compound on Activity | Key Downstream Genes/Pathways Affected | Predicted Change in Gene Expression |

| PGC-1α (Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha) | Increased expression and activity | Mitochondrial biogenesis, fatty acid oxidation, antioxidant defense | Upregulation |

| CREB (cAMP response element-binding protein) | Phosphorylation and activation | Glucose metabolism, mitochondrial biogenesis | Upregulation |

| Nrf2 (Nuclear factor erythroid 2-related factor 2) | Enhanced activity | Antioxidant and detoxification enzymes | Upregulation |

| SREBP-1c (Sterol regulatory element-binding protein 1c) | Inhibition | Lipogenesis, cholesterol synthesis | Downregulation |

| ChREBP (Carbohydrate-responsive element-binding protein) | Inhibition | Glycolysis, lipogenesis | Downregulation |

| FoxO (Forkhead box protein O) | Activation | Autophagy, stress resistance | Upregulation |

Signaling Pathways and Experimental Workflows

AMPK Signaling Pathway Activated by this compound

The following diagram illustrates the central role of AMPK in regulating downstream gene expression and how a direct activator like this compound initiates this cascade.

Caption: AMPK activation by this compound and its downstream transcriptional targets.

Experimental Workflow for Transcriptomic Analysis

The following diagram outlines a typical workflow for investigating the impact of this compound on gene expression using RNA sequencing (RNA-seq).

Caption: A standard workflow for analyzing gene expression changes induced by this compound.

Experimental Protocols

While specific published protocols for this compound transcriptomic studies are scarce, the following provides a detailed, generalized methodology for conducting such an investigation in a renal cell line, given the compound's investigation in diabetic nephropathy.

In Vitro Study of this compound in Human Kidney Cells

-

Cell Line: Human proximal tubule epithelial cells (e.g., HK-2).

-

Culture Conditions: Cells are cultured in Keratinocyte Serum-Free Medium supplemented with bovine pituitary extract and human recombinant EGF, at 37°C in a 5% CO2 incubator.

-

Treatment:

-

Cells are seeded in 6-well plates and grown to 80-90% confluency.

-

The media is replaced with fresh media containing either this compound (e.g., at concentrations of 1, 10, and 100 nM) or a vehicle control (e.g., 0.1% DMSO).

-

Cells are incubated for a predetermined time course (e.g., 6, 12, and 24 hours).

-

-

RNA Extraction:

-

Total RNA is extracted from cells using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

-

RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and an Agilent Bioanalyzer.

-

-

RNA Sequencing:

-

An RNA-seq library is prepared from high-quality RNA samples (RIN > 8) using a kit such as the NEBNext Ultra II Directional RNA Library Prep Kit for Illumina.

-

Sequencing is performed on an Illumina NovaSeq or similar high-throughput sequencing platform.

-

-

Data Analysis:

-

Raw sequencing reads are quality-checked and aligned to the human reference genome.

-

Differential gene expression analysis is performed using software packages like DESeq2 or edgeR to identify genes that are significantly up- or down-regulated by this compound treatment compared to the vehicle control.

-

Pathway analysis (e.g., using Gene Set Enrichment Analysis - GSEA) is conducted to identify the biological pathways enriched among the differentially expressed genes.

-

-

Validation:

-

The expression of a subset of key differentially expressed genes is validated by quantitative real-time PCR (qPCR).

-

Changes in the protein levels of key gene products are validated by Western blotting.

-

Conclusion

This compound, as a direct activator of AMPK, holds significant potential to modulate gene expression programs central to cellular metabolism. While direct evidence from transcriptomic studies on this specific compound is limited in public literature, its known mechanism of action provides a strong foundation for predicting its impact on pathways regulated by key transcription factors such as PGC-1α, CREB, and Nrf2. The experimental framework provided in this guide offers a robust approach for researchers to elucidate the precise gene regulatory effects of this compound and further understand its therapeutic potential. Future studies employing transcriptomic and proteomic approaches are crucial to fully characterize the molecular consequences of activating AMPK with this promising therapeutic agent.

References

Methodological & Application

Application Notes and Protocols for PF-06685249 In Vitro Kinase Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06685249 is a potent, orally active, allosteric activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Specifically, it targets the α1β1γ1 isoform of AMPK.[1] Its ability to modulate AMPK activity makes it a valuable tool for research in areas such as metabolic diseases, including diabetic nephropathy.[1] These application notes provide detailed protocols for in vitro kinase assays to characterize the activity of this compound and similar compounds.

Signaling Pathway

AMPK is a heterotrimeric protein kinase consisting of a catalytic α subunit and regulatory β and γ subunits. It is activated in response to an increase in the cellular AMP:ATP ratio, which can be triggered by various metabolic stresses like low glucose, hypoxia, and ischemia. Activation of AMPK stimulates catabolic pathways that generate ATP while inhibiting anabolic pathways that consume ATP, thereby restoring cellular energy balance. This compound acts as a direct allosteric activator of the AMPK α1β1γ1 complex.[1]

Quantitative Data

The following table summarizes the reported in vitro activity of this compound against the human AMPK α1β1γ1 isoform.

| Parameter | Value | Assay Type | Reference |

| EC50 | 12 nM | Not specified | [1] |

| KD | 14 nM | Surface Plasmon Resonance (SPR) | [1] |

Experimental Protocols

Three common in vitro methods to assess the activity of this compound on AMPK are detailed below: a luminescence-based kinase assay (ADP-Glo™), a Fluorescence Resonance Energy Transfer (FRET)-based assay, and a Surface Plasmon Resonance (SPR) binding assay.

ADP-Glo™ Kinase Assay

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Experimental Workflow:

Materials:

-

Recombinant human AMPK α1β1γ1 enzyme

-

This compound (or other test compounds) dissolved in DMSO

-

AMARA peptide substrate (AMARAASAAALARRR)

-

ATP

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.

-

White, opaque 384-well plates

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound in DMSO. A typical starting concentration is 100 µM.

-

Kinase Reaction Setup:

-

Add 2.5 µL of 2X kinase buffer to each well.

-

Add 0.5 µL of the test compound dilution (or DMSO for control).

-

Add 1 µL of a mixture containing the AMPK enzyme and AMARA peptide substrate in kinase buffer.

-

Initiate the reaction by adding 1 µL of ATP solution in kinase buffer.

-

Final reaction volume: 5 µL.

-

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubation: Incubate at room temperature for 40 minutes.

-

ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced to ATP and generates a luminescent signal.

-

Incubation: Incubate at room temperature for 30-60 minutes.

-

Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the AMPK activity.

-

Data Analysis: Plot the luminescence signal against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC50 value.

FRET-Based Kinase Assay

This assay measures the phosphorylation of a fluorescently labeled peptide substrate by the kinase.

Experimental Workflow:

Materials:

-

Recombinant human AMPK α1β1γ1 enzyme

-

This compound (or other test compounds) dissolved in DMSO